5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and two fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-4,5-difluoroaniline, is subjected to nitration to introduce the nitro group, followed by reduction to form the corresponding amine.
Cyclization: The amine is then reacted with hydrazine derivatives under acidic or basic conditions to form the triazole ring. This step often requires the use of catalysts or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine
- 5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazol-3-amine
- 5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-oxadiazole
Uniqueness
5-(2-chloro-4,5-difluorophenyl)-4H-1,2,4-triazol-3-amine is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H5ClF2N4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H5ClF2N4/c9-4-2-6(11)5(10)1-3(4)7-13-8(12)15-14-7/h1-2H,(H3,12,13,14,15) |
InChI Key |
YQJUCITZWSCAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C2=NC(=NN2)N |
Origin of Product |
United States |
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